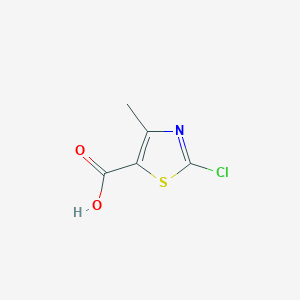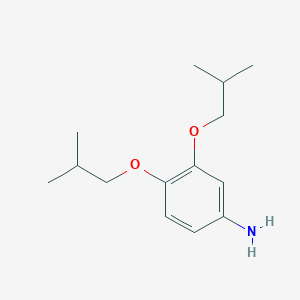
3,4-Diisobutoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diisobutoxyaniline, also known by its CAS number 39051-98-4, is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two 2-methylpropoxy groups attached to the benzene ring at the 3 and 4 positions, along with an amino group at the 1 position. It is a derivative of benzenamine and is used in various chemical applications due to its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diisobutoxyaniline typically involves the alkylation of benzenamine with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. The reaction conditions are optimized to minimize by-products and maximize the yield of the target compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitrobenzenamine, nitrosobenzenamine.
Reduction: Corresponding amines.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
科学的研究の応用
3,4-Diisobutoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3,4-Diisobutoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, it may exert its effects by binding to active sites of enzymes, thereby inhibiting or modulating their activity. The pathways involved can vary based on the specific biological context and the nature of the target .
類似化合物との比較
Benzenamine, 3,4-dimethoxy-: Similar structure but with methoxy groups instead of 2-methylpropoxy groups.
Benzenamine, 3,4-diethoxy-: Similar structure but with ethoxy groups instead of 2-methylpropoxy groups.
Benzenamine, 3,4-dipropoxy-: Similar structure but with propoxy groups instead of 2-methylpropoxy groups.
Uniqueness: 3,4-Diisobutoxyaniline is unique due to the presence of bulky 2-methylpropoxy groups, which can influence its reactivity and interactions with other molecules. This structural feature can impart distinct physical and chemical properties, making it suitable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
39051-98-4 |
|---|---|
分子式 |
C14H23NO2 |
分子量 |
237.34 g/mol |
IUPAC名 |
3,4-bis(2-methylpropoxy)aniline |
InChI |
InChI=1S/C14H23NO2/c1-10(2)8-16-13-6-5-12(15)7-14(13)17-9-11(3)4/h5-7,10-11H,8-9,15H2,1-4H3 |
InChIキー |
XGHPKERTFVCGGC-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=C(C=C(C=C1)N)OCC(C)C |
正規SMILES |
CC(C)COC1=C(C=C(C=C1)N)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


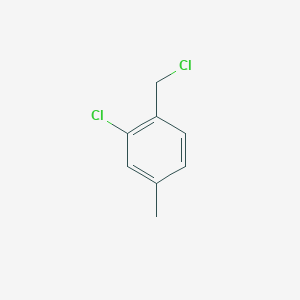
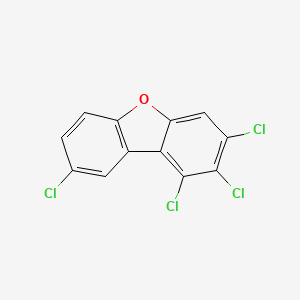
![7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348556.png)
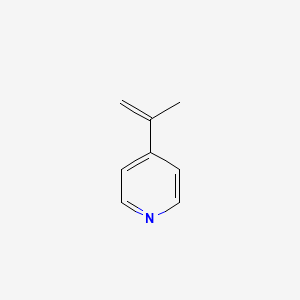
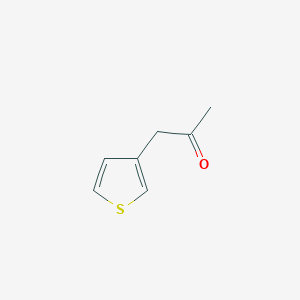
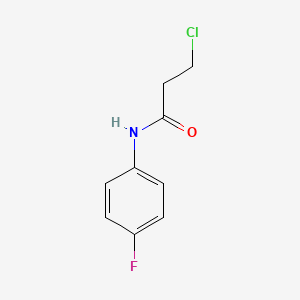

![Diethyl [cyano(phenyl)methyl]malonate](/img/structure/B1348568.png)

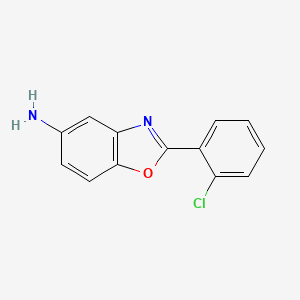

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1348576.png)
